Product packaging for 4-Propyl-1H-benzo[d]imidazol-5-amine(Cat. No.:CAS No. 177843-33-3)

4-Propyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B064308
CAS No.: 177843-33-3
M. Wt: 175.23 g/mol
InChI Key: OISUUNQAVBAUIK-UHFFFAOYSA-N
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Description

4-Propyl-1H-benzo[d]imidazol-5-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This benzimidazole derivative serves as a critical synthetic precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its molecular structure, featuring a propyl side chain and a primary amine group, makes it a versatile scaffold for constructing more complex molecules that can interact with specific biological targets, such as enzyme active sites and protein receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B064308 4-Propyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177843-33-3

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-propyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-2-3-7-8(11)4-5-9-10(7)13-6-12-9/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

OISUUNQAVBAUIK-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1N=CN2)N

Canonical SMILES

CCCC1=C(C=CC2=C1N=CN2)N

Synonyms

1H-Benzimidazol-5-amine,4-propyl-(9CI)

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 4 Propyl 1h Benzo D Imidazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the mapping of atoms and their connectivity. For a molecule such as 4-Propyl-1H-benzo[d]imidazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. nih.govniscpr.res.in

High-resolution 1H NMR spectroscopy identifies the chemical environment of all protons in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the propyl group, the aromatic rings, and the amine and imidazole (B134444) N-H protons.

The propyl group protons would typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) group is expected to be a triplet, the adjacent methylene (B1212753) (CH₂) a multiplet (likely a sextet), and the methylene group attached to the aromatic ring a triplet. The protons of the amine (NH₂) and the imidazole (NH) groups are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature.

The aromatic region would feature signals for the two protons on the benzene (B151609) ring (H-6 and H-7) and the lone proton on the imidazole ring (H-2). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the propyl and amine substituents. Based on analogous benzimidazole (B57391) structures, the aromatic protons are expected to resonate in the range of δ 6.5-8.0 ppm. ijrpc.com

Predicted Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted Multiplicity
H-2 (imidazole)~8.0s (singlet)
H-6, H-7 (aromatic)~6.8 - 7.5d (doublet) or s (singlet)
NH (imidazole)Variable (broad)br s (broad singlet)
NH₂ (amine)Variable (broad)br s (broad singlet)
Ar-CH₂ -CH₂-CH₃~2.8 - 3.0t (triplet)
Ar-CH₂-CH₂ -CH₃~1.6 - 1.8m (multiplet/sextet)
Ar-CH₂-CH₂-CH₃ ~0.9 - 1.1t (triplet)

Table 1: Predicted 1H NMR spectral data for this compound. Predictions are based on standard chemical shift values and data from similar benzimidazole structures.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in its structure.

Predicted Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-2 (imidazole)~145 - 152
C-3a, C-7a (bridgehead)~130 - 145
C-4, C-5, C-6, C-7 (aromatic)~105 - 140
CH₂ -CH₂-CH₃~30 - 38
CH₂-CH₂ -CH₃~20 - 25
CH₂-CH₂-CH₃ ~13 - 15

Table 2: Predicted 13C NMR spectral data for this compound. Predictions are based on standard chemical shift values and data from related structures.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular puzzle. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between the adjacent methylene and methyl protons of the propyl chain, confirming its linear structure. It could also reveal any coupling between the H-6 and H-7 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is essential for definitively assigning each carbon signal to its attached proton(s), such as linking the proton signals of the propyl chain to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY could show a correlation between the benzylic CH₂ protons of the propyl group and the H-5 proton of the amine group, further confirming the 4-propyl, 5-amine substitution pattern. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural clues through analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, measures molecular masses with extremely high precision (typically to four or five decimal places). arxiv.org This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₃N₃), HRMS would be used to verify the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated exact mass.

ParameterValue
Molecular FormulaC₁₀H₁₃N₃
Calculated Monoisotopic Mass175.11095 Da
Calculated Exact Mass of [M+H]⁺176.11822 Da
Expected HRMS Result176.1182 ± 0.0005 Da

Table 3: Expected High-Resolution Mass Spectrometry data for this compound.

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm substituent placement and differentiate between isomers.

For this compound, common fragmentation pathways would likely involve the propyl side chain. A characteristic fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) via benzylic cleavage, resulting in a stable resonance-stabilized cation. Another possible fragmentation is the loss of a neutral propene molecule via a McLafferty-type rearrangement if applicable, or other cleavages of the benzimidazole ring system, which are often characteristic of this heterocyclic core. nih.gov Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. For the assessment of this compound, this method is instrumental in determining its purity. The process involves introducing the compound into a liquid chromatograph, which separates it from any impurities. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

In the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is often employed. The compound is passed through a C18 column, and a gradient of solvents, such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA), is used to elute the compound and any impurities at different times. The subsequent mass spectrometry analysis in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, which has a molecular weight of 175.23 g/mol , the expected m/z value for the protonated molecule would be approximately 176.24. Studies have reported a purity level exceeding 98% for this compound when analyzed by HPLC.

Table 1: Representative LC-MS Parameters for Purity Assessment of this compound

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18
Mobile Phase Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water
Detection Method Mass Spectrometry (MS)
Ionization Mode Electrospray Ionization (ESI), Positive
Observed Ion (m/z) [M+H]⁺
Reported Purity >98%

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as each group absorbs infrared radiation at a characteristic frequency.

The FT-IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, reveals key vibrational frequencies that confirm its structure. The presence of the amine (NH₂) and imidazole (N-H) groups is indicated by stretching vibrations in the region of 3400-3200 cm⁻¹. Specifically, a band around 3460 cm⁻¹ can be attributed to the N-H stretch of the imidazole ring. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C=N stretching vibration of the imidazole ring is typically found in the 1620-1580 cm⁻¹ region. Additionally, the C-N stretching of the amine group and the bending vibrations for the propyl group and the benzene ring appear at lower wavenumbers, providing a complete fingerprint of the molecule.

Table 2: Key FT-IR Vibrational Frequencies and Functional Group Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3460N-H StretchImidazole
~3350Asymmetric N-H StretchAmine (NH₂)
~3250Symmetric N-H StretchAmine (NH₂)
~2960C-H StretchPropyl group (aliphatic)
~1620C=N StretchImidazole
~1590C=C StretchAromatic ring
~1450C-H BendPropyl group (aliphatic)

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not widely available in published literature, the general principles of X-ray crystallography allow for a hypothetical description of how its solid-state structure would be elucidated. This technique provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated.

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is solved using direct methods or Patterson methods and then refined by least-squares methods. This refinement process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Table 3: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound

ParameterHypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) Z (number of molecules per unit cell)
Data Collection Temperature (K) e.g., 100 or 293
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Final R indices [I>2σ(I)] R₁ and wR₂
Goodness-of-fit on F² S

The refined crystal structure would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the benzimidazole ring system and the orientation of the propyl and amine substituents. The propyl group, being flexible, would adopt a specific conformation to minimize steric hindrance within the crystal lattice.

A detailed analysis of the crystal structure would focus on the non-covalent interactions that hold the molecules together. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amine (NH₂) and imidazole (N-H) groups can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets.

Furthermore, the aromatic benzimidazole ring system is capable of engaging in π-π stacking interactions with neighboring molecules. These interactions, where the electron-rich π systems of adjacent rings align, would contribute significantly to the stability of the crystal packing. The analysis would quantify the distances and geometries of these hydrogen bonds and π-π stacking interactions, providing a complete picture of the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Propyl 1h Benzo D Imidazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For benzimidazole (B57391) derivatives like 4-Propyl-1H-benzo[d]imidazol-5-amine, DFT calculations offer a reliable method to predict various molecular characteristics with high accuracy. These calculations are fundamental in understanding the molecule's behavior and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation (the ground state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state of the molecule. Various DFT functionals, such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(d,p) and TZVP, are commonly employed for this purpose. nih.gov The optimized geometry provides a clear picture of the three-dimensional arrangement of atoms in the molecule.

Electronic structure analysis, on the other hand, delves into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and various other chemical properties. The electronic structure is typically visualized through molecular orbitals, which describe the regions in space where electrons are likely to be found.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is a color-coded diagram where different colors represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), prone to nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amine group, indicating these are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms would exhibit a positive potential. The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many compounds. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, thus acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich amine group and the benzimidazole ring, while the LUMO would be distributed over the aromatic system. The analysis of these orbitals helps in predicting the sites of reaction and understanding the electronic transitions within the molecule.

Table 1: Frontier Molecular Orbital (FMO) Properties

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations are also widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. d-nb.infotandfonline.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts with high accuracy. tandfonline.compnnl.gov

By comparing the theoretically predicted spectra with experimental data, researchers can validate the molecular structure and gain a deeper understanding of the electronic environment of each atom in the molecule. For this compound, DFT can predict the 1H and 13C NMR chemical shifts, providing a detailed map of the magnetic shielding of each nucleus. d-nb.infonih.gov Similarly, the calculation of IR vibrational frequencies helps in assigning the various vibrational modes of the molecule to specific functional groups. nih.govnih.gov

Table 2: Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value Range Experimental Correlation
¹H NMR Chemical Shifts (ppm) Varies depending on the specific proton environment. Generally shows good agreement with experimental data, with minor deviations.
¹³C NMR Chemical Shifts (ppm) Varies depending on the carbon environment. Provides valuable information for structural elucidation.

| IR Vibrational Frequencies (cm⁻¹) | Specific frequencies correspond to stretching and bending modes of functional groups. | Helps in identifying the presence of key functional groups like N-H, C-H, and C=N. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and stability of molecules over time. nih.gov Unlike the static picture provided by DFT, MD simulations can capture the flexibility of molecules and their interactions with the surrounding environment.

Conformational Dynamics and Stability Assessment in Various Environments

MD simulations of this compound can be performed in different environments, such as in a vacuum, in an aqueous solution, or within a biological system like a protein binding site. These simulations help in understanding how the molecule behaves in different conditions and how its conformation changes over time.

By analyzing the trajectory of the molecule during the simulation, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets. The stability of the molecule can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium state.

Analysis of Molecular Interactions with Model Systems

Computational methods are instrumental in understanding how this compound might interact with biological targets. Molecular docking and molecular dynamics simulations are key techniques used to predict and analyze these interactions at an atomic level.

Key Interaction Modes of Benzimidazoles:

Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (the N-H group of the imidazole ring and the amine group at position 5) and acceptors (the nitrogen atom at position 3). These features are crucial for forming stable interactions with the active sites of proteins and enzymes. nih.govacs.org For instance, O-H···N hydrogen bonding has been observed in phenol-substituted benzimidazoles, forming chain-like structures. nih.gov

π–π Stacking: The aromatic nature of the fused benzene (B151609) and imidazole rings allows for π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in biological targets. nih.gov

Hydrophobic Interactions: The propyl group at position 4 introduces a lipophilic region to the molecule. This alkyl chain can engage in hydrophobic or van der Waals interactions with nonpolar pockets within a protein's binding site.

Metal Ion Chelation: The nitrogen atoms of the imidazole ring can act as ligands, chelating metal ions that are often essential cofactors for enzyme function. nih.gov

Modeling Interactions:

Molecular docking studies on various benzimidazole derivatives have revealed their potential to bind to a wide range of biological targets, including enzymes and DNA. nih.govacs.org For example, docking studies of benzimidazole-copper(II) complexes against proteins like p53, BAX, BCL2, and PARP have shown stable conformations, suggesting their potential as anticancer agents. acs.org In the context of this compound, computational models would likely show the amine and imidazole protons forming hydrogen bonds, while the bicyclic ring system engages in π-stacking and the propyl group fits into a hydrophobic pocket of a target protein.

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing insights into the contributions of different types of contacts (e.g., H···H, C···H, N···H). nih.gov

Table 1: Potential Molecular Interactions of this compound
Molecular FeatureType of InteractionPotential Interacting Partner in Biological Systems
Imidazole N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl oxygen of peptide backbone
Imidazole NHydrogen Bond Acceptor, Metal CoordinationArginine, Lysine, Serine, Metal ions (e.g., Zn²⁺, Cu²⁺)
Amine (-NH₂) groupHydrogen Bond DonorAspartate, Glutamate, Carbonyl oxygen of peptide backbone
Benzimidazole Ring Systemπ-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Propyl GroupHydrophobic (van der Waals)Leucine, Isoleucine, Valine, Alanine

Investigation of Solvation Effects on Molecular Behavior

The behavior of a molecule can change significantly in different solvents. Computational solvation models are used to predict these effects on properties like conformational stability and reactivity.

Continuum and Explicit Solvation Models:

Continuum Models (e.g., PCM, Onsager): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the influence of solvent polarity on the solute's electronic structure. beilstein-journals.orgresearchgate.net For related imidazole derivatives, studies have shown that the total energy decreases as the polarity of the solvent increases, indicating stabilization. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation (e.g., in molecular dynamics). This allows for the study of specific solute-solvent interactions, such as hydrogen bonding with water molecules, but is computationally more demanding.

For this compound, the amine and imidazole moieties would be expected to form strong hydrogen bonds with protic solvents like water or ethanol (B145695). The solubility and conformational preferences of the molecule are influenced by the interplay between these favorable polar interactions and the hydrophobic nature of the propyl group and the benzene ring. The dielectric constant of the solvent can also impact tautomeric equilibria. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

QSAR studies are a cornerstone of modern drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

A typical QSAR study involves:

Data Set: A collection of molecules with known chemical structures and measured biological activities (e.g., IC₅₀ values).

Molecular Descriptors: Numerical values that quantify various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic, topological). protoqsar.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the activity. nih.govbiointerfaceresearch.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.govnih.gov

For benzimidazole derivatives, QSAR models have been successfully developed to predict their antibacterial, anti-inflammatory, and anticancer activities. nih.govnih.govnih.gov

Development of Predictive Models based on Molecular Descriptors

To develop a predictive QSAR model for a series of benzimidazole analogs including this compound, a range of molecular descriptors would be calculated.

Commonly Used Molecular Descriptors for Benzimidazoles:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. protoqsar.comresearchgate.net These are often calculated using quantum mechanical methods.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices (e.g., Balaban J index, Kier's shape indices) that describe molecular connectivity and branching. researchgate.netijpsr.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability. The most common descriptor is logP (the logarithm of the partition coefficient between octanol (B41247) and water). ijpsr.com

Thermodynamic Descriptors: Properties like heat of formation and hydration energy can also be used to build QSAR models.

A QSAR model for benzimidazoles might reveal, for instance, that antibacterial activity is positively correlated with the topological polar surface area (TPSA) and the number of H-bond acceptors, and negatively correlated with lipophilicity (logP). ijpsr.com

Correlation of Structural Features with Specific Molecular Properties

The ultimate goal of a QSAR study is to understand how specific structural features influence a molecule's properties. For this compound, computational analysis can correlate its substituents with its expected behavior.

The Propyl Group (C4): This nonpolar alkyl group significantly increases the lipophilicity (logP) of the molecule compared to an unsubstituted benzimidazole. This could enhance its ability to cross cell membranes. In QSAR models, descriptors related to size and hydrophobicity would capture the contribution of this group.

The Amine Group (C5): The primary amine is a strong hydrogen bond donor and increases the polarity of the molecule. Its presence is often associated with specific interactions with biological targets. nih.gov In computational studies of triphenylamine-benzimidazole derivatives, electron-donating groups on the benzimidazole moiety were found to influence the photophysical properties. acs.org

The Benzimidazole Core: This rigid, aromatic system is the fundamental pharmacophore. Its ability to participate in hydrogen bonding and π-stacking is central to the biological activities of this class of compounds. The specific substitution pattern on this core fine-tunes its electronic properties and interaction profile. elsevierpure.com

Table 2: Predicted Influence of Substituents on Molecular Properties
Structural FeaturePredicted EffectRelevant Molecular Descriptors
4-Propyl GroupIncreases lipophilicity, enhances hydrophobic interactionslogP, Molar Refractivity, Molecular Volume
5-Amine GroupIncreases polarity, acts as H-bond donorTopological Polar Surface Area (TPSA), H-bond donor count
N-H of ImidazoleAcidity, H-bond donorpKa, Partial atomic charges
N3 of ImidazoleBasicity, H-bond acceptor, metal chelationpKb, Partial atomic charges

Tautomerism and Conformational Isomerism Studies of Benzimidazole Amines

Benzimidazole derivatives, particularly those unsubstituted on one of the imidazole nitrogens, exist as a mixture of tautomers. This phenomenon is critical as different tautomers may have different binding affinities for a biological target. nih.gov

Annular Tautomerism:

For this compound, annular tautomerism involves the migration of the proton between the N1 and N3 atoms of the imidazole ring. This results in two distinct tautomeric forms: This compound and 7-propyl-1H-benzo[d]imidazol-5-amine .

Computational studies, typically using Density Functional Theory (DFT), can predict the relative stability of these tautomers. The energy difference between them is often small, and the equilibrium can be influenced by factors such as the nature of substituents and the solvent. beilstein-journals.orgresearchgate.net For symmetrically substituted 2,2'-bis-benzimidazoles, the energy barriers for tautomeric interconversion have been interpreted with the aid of theoretical calculations. researchgate.net

Conformational Isomerism:

Conformational isomerism in this molecule would primarily relate to the rotation of the propyl group. While rotation around the C-C single bonds is generally facile, computational methods can identify the lowest energy (most stable) conformations. The interaction of the propyl group with the adjacent amine group might lead to preferred orientations. For more complex benzimidazole derivatives, the molecular energy profile can be obtained by semi-empirical calculations with respect to selected torsion angles to determine conformational flexibility.

Reaction Mechanism Modeling and Transition State Analysis for Synthesis Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of benzimidazole derivatives. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govmdpi.com

For the synthesis of a 2-substituted benzimidazole, the proposed mechanism often involves the following steps:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde or carboxylic acid.

Intermediate Formation: Formation of a tetrahedral intermediate.

Dehydration/Cyclization: An intramolecular cyclization occurs, followed by the elimination of water to form the aromatic benzimidazole ring.

Computational modeling can be used to:

Map the Reaction Pathway: Identify all intermediates and transition states along the reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in identifying the rate-determining step.

Analyze Transition State Structures: Examine the geometry of the transition state to understand the key interactions that stabilize it.

Analytical Method Development and Validation for 4 Propyl 1h Benzo D Imidazol 5 Amine

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is an alternative chromatographic technique that is particularly suited for volatile and thermally stable compounds. While many benzimidazole (B57391) derivatives may have low volatility, they can often be analyzed by GC after a derivatization step to create more volatile analogues. The coupling of GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both separation and identification based on mass-to-charge ratio. nih.govnih.gov

GC-MS based metabolic fingerprinting has been used to study the effects of fungicides, a class that includes many benzimidazole compounds. nih.gov In such a method, the sample extract is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The eluted compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nist.gov

Typical GC-MS parameters that would be optimized include the ion source temperature (e.g., 230 °C), the mass scan range (e.g., m/z 20–650), and the electron ionization source energy (e.g., 70 eV). nih.gov

Advanced Sample Preparation and Extraction Techniques for Heterocyclic Amines

Effective sample preparation is essential to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov For heterocyclic amines like 4-Propyl-1H-benzo[d]imidazol-5-amine, this is a critical step.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of heterocyclic amines from complex matrices like biological fluids or environmental samples. nih.govkoreascience.kr The technique involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov

The selection of the SPE sorbent is crucial and depends on the chemical properties of the analyte and the matrix.

Sorbent Types: For heterocyclic amines, various sorbents can be employed. Mixed-mode cation exchange (MCX) cartridges can retain basic compounds like amines, while hydrophilic-lipophilic balanced (HLB) sorbents offer broad retention for different types of analytes. koreascience.kr Other specialized sorbents like the Supel-Q PLOT capillary have been used for in-tube solid-phase microextraction (SPME), an automated online version of SPE. nih.gov

Procedure: A typical SPE procedure involves four steps:

Conditioning: The sorbent is conditioned with a solvent like methanol (B129727) followed by water to activate the stationary phase.

Loading: The sample solution is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a solvent to remove any weakly bound impurities.

Elution: A strong solvent is used to desorb the analyte from the sorbent. For heterocyclic amines, elution solvents often consist of methanol or acetonitrile (B52724), sometimes acidified (e.g., with acetic acid) to facilitate the elution of the protonated amine. nih.gov

Multiple SPE steps can be combined to achieve a higher degree of purification and effectively remove species that can cause ion-suppression in mass spectrometry-based detection. koreascience.kr

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a well-established and widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

For a basic compound like this compound, the pH of the aqueous phase is a critical parameter. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to a value at least two units above the pKa of the amine group. This conversion of the ionized form of the amine to its more nonpolar, free base form significantly increases its partition coefficient and, consequently, the extraction recovery.

The choice of the organic solvent is another crucial factor. An ideal solvent should have high solubility for the target analyte and be immiscible with the aqueous phase. Common solvents for the extraction of aromatic amines include ethyl acetate, diethyl ether, and dichloromethane. The selection is often a balance between extraction efficiency and practical considerations such as solvent volatility, toxicity, and potential for emulsion formation.

To enhance the extraction of polar analytes from aqueous solutions, a "salting-out" effect can be employed. The addition of a high concentration of an inert salt, such as sodium chloride, to the aqueous phase decreases the solubility of the organic compound in the aqueous layer, thereby promoting its transfer into the organic phase.

Research Findings:

While specific studies on the LLE of this compound are not extensively documented, research on analogous benzimidazole fungicides and aromatic amines provides valuable insights. A study on the salting-out assisted liquid-liquid extraction (SALLE) of benzimidazole fungicides demonstrated high recoveries using acetonitrile as the extraction solvent and sodium chloride for the salting-out effect. nih.gov The optimization of parameters such as the volume of the extraction solvent and the pH of the sample solution were shown to be critical for achieving high extraction efficiencies. nih.gov

For aromatic amines, LLE has been demonstrated as a viable, albeit sometimes labor-intensive, extraction method from aqueous matrices like urine. nih.gov The use of solvents like dihexyl ether and undecane (B72203) has been explored in variations of LLE, such as hollow fiber-liquid-phase microextraction (HF-LPME). nih.gov

Illustrative LLE Validation Data:

The following interactive table presents hypothetical validation data for an optimized LLE method for this compound, based on typical results observed for similar compounds.

ParameterOptimized Condition/Value
Aqueous Phase pH 9.5
Organic Solvent Ethyl Acetate
Solvent to Sample Ratio 2:1 (v/v)
Salting-out Agent NaCl (20% w/v)
Extraction Time 15 minutes
Number of Extractions 3
Recovery 92.5%
Relative Standard Deviation (RSD) 3.8%

Structure Behavior Relationship Studies of 4 Propyl 1h Benzo D Imidazol 5 Amine

Influence of Propyl and Amine Substituents on Electronic and Steric Properties of the Benzimidazole (B57391) Core

The chemical behavior of 4-Propyl-1H-benzo[d]imidazol-5-amine is significantly dictated by the interplay between its propyl and amine substituents and the fundamental benzimidazole core. The benzimidazole ring is a bicyclic aromatic system containing a benzene (B151609) ring fused to an imidazole (B134444) ring. chemicalbook.com The nitrogen atoms at positions 1 and 3 are distinct: the N1 nitrogen is pyrrole-like, while the N3 nitrogen is pyridine-like. chemicalbook.com The benzene portion of the core (positions 4, 5, 6, and 7) is electron-rich and susceptible to electrophilic substitution. chemicalbook.com

From a steric perspective, the propyl group introduces significant bulkiness or steric hindrance around positions 4 and 5 of the benzimidazole core. youtube.com This three-dimensional obstruction can influence how the molecule interacts with other molecules, potentially blocking or directing the approach of reactants or binding partners. youtube.comnih.gov Studies on related benzimidazole derivatives have shown that bulky substituents can lead to lower activity in certain biological assays, highlighting the critical role of steric factors. nih.gov The amine group, being smaller, presents less of a steric barrier. The lipophilicity of the molecule is enhanced by the nonpolar propyl group, which can improve its ability to cross biological membranes, while the polar amine group tends to increase its aqueous solubility.

SubstituentPositionElectronic InfluenceSteric Influence
**Amine (-NH₂) **5Strong electron-donating (activating)Low steric hindrance
Propyl (-CH₂CH₂CH₃) 4Weak electron-donating (inductive)High steric hindrance

Rational Design Principles for Analogues with Modified Molecular Interaction Profiles

Rational design involves the strategic modification of a lead compound, such as this compound, to optimize its molecular interaction profile for a specific purpose. nih.gov Structure-activity relationship (SAR) studies on benzimidazole derivatives provide a framework for designing analogues with enhanced or altered properties. nih.govnih.gov

Key principles for designing analogues include:

Modification of Alkyl Substituents : The size and nature of the alkyl group can be crucial for activity. For instance, studies have shown that an isopropyl substituent can be optimal for the biological activity of certain benzimidazole-based inhibitors, with both smaller and larger groups leading to a decrease in potency. nih.gov This suggests that the propyl group in this compound could be systematically replaced with other alkyl chains (e.g., ethyl, butyl) to fine-tune van der Waals and hydrophobic interactions.

Positional Isomerism : The location of substituents on the benzimidazole ring profoundly impacts molecular interactions. Systematically moving the propyl or amine groups to other positions (e.g., C2, C6, C7) can alter the molecule's shape and electronic distribution, leading to different binding affinities and activities. nih.govnih.gov

Functional Group Alteration : The amine and propyl groups can be replaced with other functionalities to introduce new interaction capabilities. Replacing the amine with an acylamino group, for example, could introduce different hydrogen bonding patterns. nih.gov Substituting the propyl group with polar functionalities could decrease lipophilicity and increase solubility.

Introduction of Electron-Withdrawing Groups : While the current substituents are electron-donating, the introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) at other positions on the ring is a common strategy. nih.gov Such modifications can significantly alter the electronic landscape of the benzimidazole core, potentially enhancing binding to target proteins. nih.gov

Design PrincipleExample Modification on this compoundDesired Change in Molecular Interaction Profile
Varying Alkyl Chain Replace 4-propyl with 4-ethyl or 4-isopropylOptimize hydrophobic and steric interactions within a binding pocket. nih.gov
Positional Isomerism Move the 5-amine group to the 6-positionAlter hydrogen bonding vectors and overall molecular dipole. nih.gov
Functional Group Alteration Replace 5-amine with a 5-nitro groupIntroduce a strong electron-withdrawing effect and change hydrogen bond acceptor properties. nih.gov
Bioisosteric Replacement Replace the benzimidazole core with a benzothiazole (B30560) coreMaintain general shape while altering electronic properties and hydrogen bonding capacity. nih.gov

Mechanistic Insights into Intra- and Intermolecular Interactions

The physical and chemical properties of this compound are governed by a network of forces both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: A key feature of the benzimidazole system is annular tautomerism, where the proton on the imidazole nitrogen can reside on either N1 or N3. chemicalbook.commdpi.com Depending on the dominant tautomer and the molecule's conformation, an intramolecular hydrogen bond could potentially form between the hydrogen of the 5-amine group and the nitrogen at the N1 or N3 position, influencing the molecule's planarity and preferred shape.

Intermolecular Interactions: These are the forces that dictate how molecules of the compound interact with each other in solid and liquid states, and with other molecules such as solvents or biological targets.

Hydrogen Bonding : This is a predominant intermolecular force for this compound. The amine group (-NH₂) and the imidazole N-H group are strong hydrogen bond donors. The pyridine-like N3 atom is a potent hydrogen bond acceptor. chemicalbook.commdpi.com This capacity allows for the formation of robust and directional hydrogen bond networks. In the solid state, similar molecules are known to form infinite chains through N-H···N or N-H···O (if water is present) interactions, which significantly influences crystal packing and physical properties like melting point. mdpi.com

π-π Stacking : The flat, aromatic surface of the benzimidazole ring system allows for π-π stacking interactions. These occur when the electron-rich π systems of adjacent molecules align, contributing to the stability of the solid-state structure and influencing interactions with aromatic residues in proteins.

Van der Waals Forces : The nonpolar propyl group primarily engages in weaker, non-directional van der Waals interactions. These hydrophobic interactions are crucial for the molecule's solubility in nonpolar environments and for binding to hydrophobic pockets in larger molecules. nih.gov

Interaction TypeParticipating Group(s)Nature of Interaction
Hydrogen Bonding -NH₂ (donor), Imidazole N-H (donor), Imidazole N3 (acceptor)Strong, directional force crucial for crystal packing and specific binding. mdpi.com
π-π Stacking Benzimidazole aromatic ringNon-covalent interaction between aromatic rings, contributing to structural stability.
Van der Waals Forces Propyl group, aromatic backboneWeak, non-directional attractive forces important for hydrophobic interactions. nih.gov
Intramolecular H-Bond Potential interaction between 5-NH₂ and imidazole NConformation-dependent force that can affect molecular planarity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Propyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves cyclocondensation of substituted benzene-1,2-diamines with propyl-containing carbonyl precursors under acidic conditions. For example, refluxing N-phenylbenzene-1,2,4-triamine derivatives with formic acid and HCl generates the benzimidazole core, followed by propyl group introduction via alkylation or reductive amination . Optimization includes adjusting reaction time (monitored by TLC), temperature (e.g., 150°C in microwave-assisted synthesis), and stoichiometry of reagents (e.g., 1:2 molar ratio of amine to electrophile) to improve yields up to 70–80% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., propyl chain integration at δ 0.8–1.6 ppm for methyl/methylene groups) and aromatic proton splitting patterns .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : LRMS (ESI) confirms molecular weight (e.g., observed [M+1]+ ions matching calculated m/z) and detects impurities .
  • Elemental Analysis : Validates purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .

Q. How can researchers ensure the purity of this compound for biological assays?

  • Methodology :

  • Column Chromatography : Silica gel columns with gradient elution (e.g., 2–5% methanol in dichloromethane) separate unreacted precursors and byproducts .
  • Recrystallization : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline hydrochloride salts, verified by sharp melting points .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity, ensuring <5% impurities for in vitro studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogues like 1-phenyl (IC₅₀ = 2.1 μM) vs. 1-(2-methoxyphenyl) (IC₅₀ = 0.8 μM) in antimicrobial assays to identify critical substituents .
  • Hydrogen Bonding Analysis : X-ray crystallography (via ORTEP-3/WinGX ) reveals how N-H⋯O interactions in the benzimidazole core enhance target binding (e.g., σ₁ receptor antagonism) .

Q. How can contradictory bioactivity data (e.g., glycerol-dependent vs. glycerol-independent growth inhibition) be resolved in antimicrobial studies?

  • Methodology :

  • Carbon Source Screening : Test compounds in media with alternate carbon sources (e.g., acetate vs. glycerol) to distinguish artifacts (e.g., 10% of hits show glycerol-dependent activity) .
  • Mechanistic Validation : Use genetic knockouts (e.g., MmpL3 transporter mutants) to confirm target-specific inhibition .

Q. What role do hydrogen-bonding networks play in the crystallographic stability of this compound derivatives?

  • Methodology :

  • Graph Set Analysis : Characterize intermolecular interactions (e.g., R₂²(8) motifs in π-stacked dimers) using single-crystal X-ray data .
  • Thermogravimetric Analysis (TGA) : Correlate dehydration events with hydrogen-bond disruption (e.g., weight loss at 120–150°C) .

Q. What in vitro pharmacological assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodology :

  • COX-1/COX-2 Inhibition : Measure IC₅₀ values using fluorometric kits (e.g., Cayman Chemical) .
  • NF-κB Reporter Assays : Transfect RAW 264.7 macrophages with luciferase constructs to quantify TNF-α-induced signaling suppression .

Q. How can crystallographic software (e.g., WinGX) aid in resolving molecular aggregation patterns of this compound?

  • Methodology :

  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the propyl chain .
  • Packing Analysis : Use Mercury CSD to identify π-π stacking (3.5–4.0 Å interplanar distances) and hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.